molecular formula C11H14Br2 B1499837 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene CAS No. 246139-76-4

2-Bromo-1-(bromomethyl)-4-tert-butylbenzene

Cat. No.: B1499837
CAS No.: 246139-76-4
M. Wt: 306.04 g/mol
InChI Key: QENZHAWZLQTEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(bromomethyl)-4-tert-butylbenzene is an organic compound with the molecular formula C11H14Br2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene typically involves the bromination of 4-tert-butylbenzyl bromide. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(bromomethyl)-4-tert-butylbenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of methyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Nucleophilic Substitution: Products include substituted benzyl derivatives.

    Elimination: Alkenes are the major products.

    Oxidation: Aldehydes and carboxylic acids are formed.

    Reduction: Methyl derivatives are produced.

Scientific Research Applications

2-Bromo-1-(bromomethyl)-4-tert-butylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive, making it a good leaving group in substitution and elimination reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(bromomethyl)-4-tert-butylbenzene is unique due to the presence of both a bromomethyl and a tert-butyl group on the benzene ring. This combination of substituents provides distinct reactivity and steric properties, making it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

2-bromo-1-(bromomethyl)-4-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Br2/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENZHAWZLQTEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669995
Record name 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246139-76-4
Record name 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 227 g (1.00 mol) of 2-bromo-4-tert-butyl-1-methylbenzene, 160 g (1.00 mol) of bromine and 1.4 liter of CCl4 1.0 g of benzoyl peroxide was added. This mixture was refluxed until evolution of hydrogen bomide was stopped, and red color of bromine disappeared. The resulting mixture was evaporated using rotary evaporated. Fractional rectification of the residue gave 273 g (89%) of the title product, b.p. 138° C.-141° C./4 mm Hg. Anal. calc. for C11H14Br2: C, 43.17; H, 4.61. Found: C, 43.30; H, 6.72. 1H NMR (CDCl3): δ 7.56 (d, J=1.8 Hz, 3-H), 7.37 (d, J=8.1 Hz, 1H, 5-H), 7.30 (dd, J=8.1 Hz, J=1.8 Hz, 1H, 6-H), 4.59 (s, 2H, CH2Br), 1.29 (s, 9H, tBu). 13C{1H} NMR (CDCl3): δ 153.9, 133.9, 130.9, 130.4, 125.1, 124.4, 34.7, 33.4, 31.06.
Quantity
227 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.4 L
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(bromomethyl)-4-tert-butylbenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(bromomethyl)-4-tert-butylbenzene
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(bromomethyl)-4-tert-butylbenzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(bromomethyl)-4-tert-butylbenzene
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(bromomethyl)-4-tert-butylbenzene
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(bromomethyl)-4-tert-butylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.